molecular formula C16H24N2O4 B14251775 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid CAS No. 407628-65-3

2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid

Cat. No.: B14251775
CAS No.: 407628-65-3
M. Wt: 308.37 g/mol
InChI Key: UJUSGLVSBNLBJP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a hydroxy group at the second position and an octylcarbamoyl amino group at the fourth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Formation of Octylcarbamoyl Chloride: Octylamine is reacted with phosgene to form octylcarbamoyl chloride.

    Amidation Reaction: The octylcarbamoyl chloride is then reacted with 2-hydroxybenzoic acid in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzaldehyde or this compound.

    Reduction: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]benzyl alcohol.

    Substitution: Formation of 2-hydroxy-4-[(octylcarbamoyl)amino]-5-nitrobenzoic acid or 2-hydroxy-4-[(octylcarbamoyl)amino]-3-bromobenzoic acid.

Scientific Research Applications

2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

    4-Aminosalicylic acid: Used as an anti-tuberculosis agent.

    2-Amino benzoic acid derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid is unique due to the presence of the octylcarbamoyl amino group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.

Properties

CAS No.

407628-65-3

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

2-hydroxy-4-(octylcarbamoylamino)benzoic acid

InChI

InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-10-17-16(22)18-12-8-9-13(15(20)21)14(19)11-12/h8-9,11,19H,2-7,10H2,1H3,(H,20,21)(H2,17,18,22)

InChI Key

UJUSGLVSBNLBJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

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